
Bis(pyridin-2-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pyridin-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C12H13N3·2HCl. It is a derivative of bis(pyridin-2-ylmethyl)amine, a ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(pyridin-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions are as follows:
- Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol (20 mL).
- Add a methanolic solution of 2-aminomethylpyridine (10 mmol) dropwise with stirring.
- Stir the reaction mixture at room temperature for 10 hours.
- Add sodium borohydride (20 mmol) slowly to the reaction mixture.
- Stir the reaction overnight at room temperature.
- Evaporate the solvent under reduced pressure.
- Add distilled water (20 mL) and adjust the pH to neutral using 32% hydrochloric acid.
- Extract the product with dichloromethane (3 × 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the product as a yellow liquid with a yield of 95% .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(pyridin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, copper, and zinc.
Substitution Reactions: Reacts with electrophiles to form substituted derivatives.
Redox Reactions: Participates in oxidation and reduction reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as iron(III) chloride or copper(II) sulfate in aqueous or methanolic solutions.
Substitution Reactions: Use electrophiles like alkyl halides or acyl chlorides under basic conditions.
Redox Reactions: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Substituted Derivatives: Products with functional groups introduced at the pyridine rings.
Redox Products: Oxidized or reduced forms of the ligand, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology:
Metal Ion Detection: Employed in the development of sensors for detecting metal ions in biological samples.
Enzyme Inhibition: Investigated for its potential to inhibit metalloenzymes by chelating the metal ions at the active site.
Medicine:
Drug Development: Explored as a scaffold for designing new drugs with improved bioavailability and target specificity.
Cancer Research: Studied for its ability to form complexes with metal ions that exhibit anticancer activity.
Industry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.
Environmental Science: Applied in the removal of heavy metals from wastewater through complexation.
Mecanismo De Acción
Molecular Targets and Pathways: Bis(pyridin-2-ylmethyl)amine dihydrochloride exerts its effects primarily through coordination with metal ions. The nitrogen atoms in the pyridine rings and the amine group act as donor sites, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound can inhibit metalloenzymes by binding to the metal ions at the active site, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
2,2’-Dipyridylamine: Another ligand with similar coordination properties but different steric and electronic effects.
N,N-Di(2-pyridylmethyl)amine: A related compound with an additional pyridine ring, offering different coordination geometries.
Bis(2-pyridylmethyl)amine: The parent compound without the dihydrochloride salt, used in similar applications but with different solubility and stability properties.
Uniqueness: Bis(pyridin-2-ylmethyl)amine dihydrochloride is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring aqueous solutions and robust metal-ligand interactions.
Propiedades
IUPAC Name |
1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12;;/h1-8,13H,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWXVUIFZJDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2457809.png)
![2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B2457810.png)
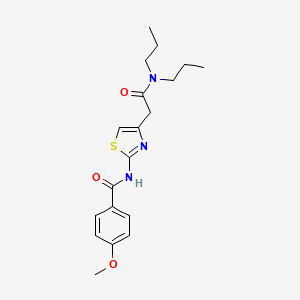
![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2457812.png)
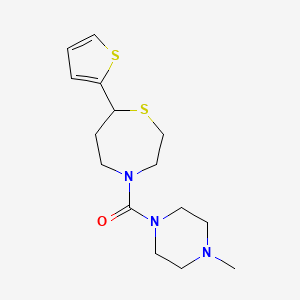
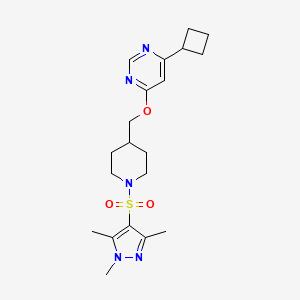
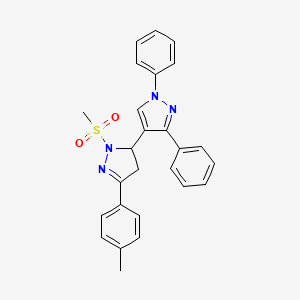
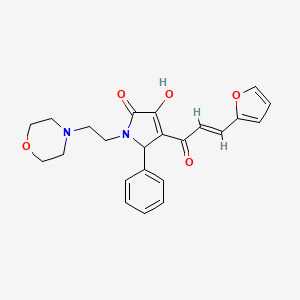
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2457819.png)
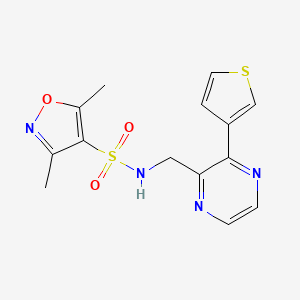
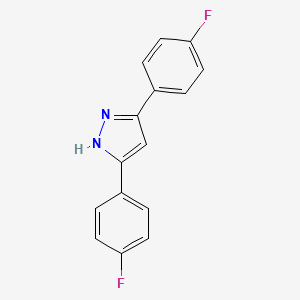
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)

![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)
